Technical Monograph: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5)
Technical Monograph: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5)
[1][2][3][4]
Part 1: Executive Summary & Core Directive
Compound Identity: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine CAS Number: 1854-23-5 Primary Commercial Formulation: Bioban™ P-1487 (approx. 20% w/w component) Functional Class: Antimicrobial Agent, Bactericide, Fungicide, Formaldehyde Releaser.[1][2][3]
Directive for Drug Development Professionals: While not a pharmaceutical active ingredient (API) for therapeutic use, this compound is a critical process auxiliary and environmental toxicant relevant to pharmaceutical manufacturing. It is widely used to preserve water-based cooling systems, metalworking fluids (MWFs), and industrial slurries.
Relevance to the Audience:
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Process Safety: Understanding its hydrolysis and formaldehyde release mechanism is essential for maintaining facility safety standards (OSHA/REACH compliance).[2]
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Contamination Control: Residues in process water (e.g., heat exchanger leaks) can introduce trace formaldehyde or morpholine into the manufacturing stream, requiring robust detection methods.
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Toxicology: As a skin sensitizer and carcinogen precursor (formaldehyde), it requires strict handling protocols in R&D and pilot plant environments.
Part 2: Chemical Identity & Physicochemical Profile[3]
This compound is a Mannich base derived from the condensation of a nitroalkane, formaldehyde, and a secondary amine.
| Property | Data / Description |
| IUPAC Name | 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine |
| Molecular Formula | C₁₃H₂₅N₃O₄ |
| Molecular Weight | 287.36 g/mol |
| Appearance | Yellow to brown oily liquid (often in mixture) |
| Solubility | Soluble in water (hydrolyzes), alcohols, and aromatics.[1][2] |
| LogP | ~0.1 (Estimated); indicates moderate hydrophilicity.[2] |
| Boiling Point | ~350°C (Decomposes) |
| Stability | Stable in anhydrous concentrates; hydrolyzes in aqueous media (pH dependent).[2] |
Part 3: Synthesis & Manufacturing
The synthesis follows a double Mannich Reaction (nitro-Mannich).[2] The electron-withdrawing nitro group of 1-nitropropane activates the
Reaction Scheme
Reagents: 1-Nitropropane, Formaldehyde (aq), Morpholine.[2] Conditions: Basic catalysis (optional), 50–70°C, exothermic control.
Figure 1: Synthesis pathway via double Mannich condensation.[2]
Part 4: Mechanism of Action & Efficacy
The biocidal activity is dual-modal, making it highly effective against resistant bacterial strains (e.g., Pseudomonas) and fungi.
Formaldehyde Release (Hydrolysis)
In aqueous environments, the Mannich base equilibrium reverses. The rate of hydrolysis is pH- and temperature-dependent.[2]
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Mechanism: The C-N bond adjacent to the morpholine ring cleaves, releasing formaldehyde (electrophilic cross-linker) and the amine.
-
Target: Formaldehyde cross-links microbial proteins and DNA.
Nitro-Group Redox Interference
The nitro group (-NO₂) and its organic backbone interact with microbial cell membranes and electron transport chains, disrupting cellular respiration independently of formaldehyde.[2]
Figure 2: Dual-mode mechanism of action: Hydrolysis and direct membrane interaction.[2]
Part 5: Analytical Methodologies
For researchers monitoring residues in process water or validating cleaning protocols, HPLC is the standard. Gas Chromatography (GC) is suitable but requires care due to thermal instability (decomposition to HCHO in the inlet).
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of CAS 1854-23-5 in aqueous mixtures.[2]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm) or Newcrom R1 |
| Mobile Phase | Isocratic: Acetonitrile (30%) / Water (70%) with 0.1% H₃PO₄ (Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array at 215 nm (Primary) and 254 nm (Secondary) |
| Injection Vol | 10–20 µL |
| Run Time | ~15 minutes |
| Retention Time | Expect elution between 5–10 mins (depends on exact organic ratio) |
Sample Preparation:
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Dilution: Dilute sample in Mobile Phase.
-
Filtration: Filter through 0.45 µm PTFE filter (Nylon may bind nitro-compounds).[2]
-
Stability: Analyze within 4 hours of preparation due to hydrolysis.
Protocol: Gas Chromatography (GC-MS)
Note: Use for identifying breakdown products (Morpholine, 1-Nitropropane).[2]
-
Inlet: Splitless, 200°C (Keep low to minimize thermal breakdown).
-
Column: DB-5ms or equivalent non-polar capillary.[2]
-
Program: 50°C (2 min)
10°C/min 250°C.
Part 6: Safety, Toxicology & Regulatory
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).[2]
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Carcinogenicity: Potential carcinogen (Category 1B/2) due to Formaldehyde release.[2]
Handling Protocols:
-
Engineering Controls: Handle only in a fume hood.
-
PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.
-
Deactivation: Neutralize spills with dilute sodium bisulfite (scavenges formaldehyde) followed by alkaline hydrolysis.[2]
Regulatory Status:
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EU (REACH): Restricted under formaldehyde releaser guidelines.[2]
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Pharma Impact: Must be validated as "absent" in final drug products if used in upstream manufacturing cooling systems.[2]
References
-
U.S. Environmental Protection Agency (EPA). (2007).[2][4] Reregistration Eligibility Decision for Bioban P-1487.[2][5] EPA-HQ-OPP-2007-0553.[2] Retrieved from [Link][2]
-
National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS 1854-23-5).[1][6][2][7][8] Retrieved from [Link][2]
-
Haz-Map. (n.d.). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Occupational Exposure.[2] Retrieved from [Link][2]
-
SIELC Technologies. (2018).[2] HPLC Separation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][2] Retrieved from [Link][2]
Sources
- 1. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]
- 2. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | 1854-23-5 | Benchchem [benchchem.com]
- 4. govinfo.gov [govinfo.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]
